

# E7820: A Novel Molecular Glue Degrader Targeting RBM39 for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | E 2078   |           |
| Cat. No.:            | B1593395 | Get Quote |

# An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: E7820 is an orally bioavailable small molecule that functions as a molecular glue degrader, inducing the degradation of the RNA-binding protein 39 (RBM39). By promoting the interaction between RBM39 and the DDB1 and CUL4 associated factor 15 (DCAF15), a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex, E7820 triggers the ubiquitination and subsequent proteasomal degradation of RBM39. This targeted protein degradation leads to widespread alterations in RNA splicing, which can be therapeutically exploited in cancers with mutations in splicing factor genes. This guide provides a comprehensive overview of the mechanism of action, key experimental data, detailed experimental protocols, and clinical findings related to E7820.

## Mechanism of Action: A Molecular Glue Approach

E7820 acts as a "molecular glue," a type of molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact or interact weakly.[1] In the case of E7820, it facilitates the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor DCAF15 and the neosubstrate RBM39.[2] This induced proximity leads to the polyubiquitination of RBM39, marking it for degradation by the 26S proteasome. The degradation of RBM39, a key component of the spliceosome, results in significant disruption of RNA splicing, which can be particularly detrimental to cancer cells that are dependent on specific splicing events for their survival and proliferation.[3]



## **Signaling Pathway Diagram**



Click to download full resolution via product page



Caption: E7820-mediated degradation of RBM39 via the DCAF15 E3 ligase pathway.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for E7820 in preclinical studies.

**Table 1: Binding Affinity of E7820** 

| Interacting<br>Proteins                                     | Assay Type          | Apparent Dissociation Constant (KDapp) | Inhibition<br>Constant (Ki) | Reference |
|-------------------------------------------------------------|---------------------|----------------------------------------|-----------------------------|-----------|
| DDB1-DCAF15 +<br>RBM39RRM2 (in<br>the presence of<br>E7820) | TR-FRET             | 2.0 μΜ                                 | -                           | [4]       |
| DDB1ΔB-<br>DCAF15biotin +<br>BodipyFL-E7820                 | TR-FRET             | 3.8 μΜ                                 | -                           | [4]       |
| DDB1ΔB-<br>DCAF15biotin +<br>BodipyFL-E7820                 | TR-FRET Competition | -                                      | 2.9 μΜ                      | [4]       |

Table 2: In Vitro Degradation of RBM39 by E7820

| Cell Line                     | Assay Type             | Half-maximal Degradation Concentration (DC50) | Maximal<br>Degradation<br>(Dmax) | Reference |
|-------------------------------|------------------------|-----------------------------------------------|----------------------------------|-----------|
| HEK293T (wild-<br>type RBM39) | HiBiT Assay            | 17 nM                                         | 46%                              | [5]       |
| MOLM-13                       | RBM39-EGFP<br>Reporter | 9 nM                                          | 81%                              | [5]       |



## **Experimental Protocols**

Detailed methodologies for key experiments are provided below.

# Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Protein Binding

This assay is used to quantify the interaction between DCAF15 and RBM39 in the presence of E7820.

#### Materials:

- Recombinant biotinylated DDB1-DCAF15 complex
- Recombinant fluorescently labeled RBM39RRM2 (e.g., with BodipyFL)
- Terbium-coupled streptavidin
- E7820
- Assay buffer (e.g., 50 mM Tris, pH 7.5, 200 mM NaCl, 0.1% Pluronic F-68)
- · 384-well plates

#### Procedure:

- Prepare a solution of biotinylated DDB1-DCAF15 (e.g., 200 nM) and terbium-coupled streptavidin (e.g., 2 nM) in assay buffer.
- Add varying concentrations of E7820 to the wells of a 384-well plate.
- Add the DDB1-DCAF15/streptavidin mixture to the wells.
- Add fluorescently labeled RBM39RRM2 to the wells.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.



- Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. The signal is proportional to the amount of ternary complex formed.
- For competition assays, a fluorescently labeled E7820 analog can be used, and the displacement by unlabeled E7820 or other compounds is measured.[4][6]

### **HiBiT Assay for RBM39 Degradation**

This bioluminescence-based assay measures the intracellular degradation of RBM39.

#### Materials:

- HEK293T cells
- Plasmid encoding for HiBiT-tagged RBM39
- · Transfection reagent
- E7820
- LgBiT protein
- Luciferase substrate (furimazine)
- Lysis buffer
- Luminometer

#### Procedure:

- Transfect HEK293T cells with the HiBiT-RBM39 plasmid.
- Plate the transfected cells in a multi-well plate.
- Treat the cells with varying concentrations of E7820 for a specified duration (e.g., 24 hours).
- Lyse the cells and add the LgBiT protein and luciferase substrate.



- Measure the luminescence signal using a luminometer. The signal is proportional to the amount of remaining HiBiT-RBM39.
- Normalize the data to a vehicle-treated control to determine the percentage of RBM39 degradation.[5]

## **Cell Viability Assay (e.g., PrestoBlue or MTT)**

This assay assesses the cytotoxic effects of E7820 on cancer cell lines.

#### Materials:

- Cancer cell line of interest (e.g., DLD1)
- Cell culture medium and supplements
- 96-well plates
- E7820
- PrestoBlue™ Cell Viability Reagent or MTT reagent
- Plate reader (for absorbance or fluorescence)

#### Procedure:

- Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5.0 × 10<sup>2</sup> cells/well).
- · Allow the cells to adhere overnight.
- Treat the cells with a range of E7820 concentrations.
- Incubate for a specified period (e.g., 3 or 12 days).
- Add the PrestoBlue<sup>™</sup> or MTT reagent to each well and incubate according to the manufacturer's instructions.



- Measure the fluorescence or absorbance using a plate reader. The signal is proportional to the number of viable cells.
- Calculate the cell viability as a percentage relative to the vehicle-treated control.

## **Experimental Workflow Diagram**



Click to download full resolution via product page

Caption: Key in vitro experimental workflows for characterizing E7820.

## **Clinical Development and Findings**

E7820 has been evaluated in Phase I and II clinical trials, primarily in patients with myeloid malignancies harboring splicing factor mutations.

### **Phase I Study in Advanced Solid Malignancies**

A Phase I study in patients with advanced solid malignancies established the recommended Phase II dose of E7820 at 100 mg per day. Dose-limiting toxicities included thrombocytopenia, neutropenia, and elevated liver enzymes.[3]



# Phase II Study in Relapsed/Refractory Myeloid Malignancies (NCT05024994)

An investigator-initiated Phase II trial (NCT05024994) evaluated E7820 in patients with relapsed or refractory acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), or chronic myelomonocytic leukemia (CMML) with splicing factor mutations.

Study Design: Patients received 100 mg of E7820 daily in 28-day cycles.

#### **Key Findings:**

- Efficacy: The study was closed for futility as none of the first 12 patients enrolled achieved an
  objective response.[1] One patient had a transient marrow complete remission without blood
  count recovery.[1]
- Pharmacodynamics: Western blotting of peripheral blood mononuclear cells from patients showed greater than 50% degradation of RBM39.
- Safety: The safety profile was consistent with previous studies.

**Table 3: Baseline Characteristics of Patients in the** 

NCT05024994 Trial (n=12)

| Characteristic                        | Value                      | Reference |
|---------------------------------------|----------------------------|-----------|
| Median Age (range)                    | 77 years (71-85)           | _         |
| Diagnosis                             | AML: 7 (58%), MDS: 5 (42%) | -         |
| Median Prior Lines of Therapy (range) | 3 (1-6)                    |           |
| Splicing Factor Mutations             |                            |           |
| SF3B1                                 | 6 (50%)                    | _         |
| SRSF2                                 | 5 (42%)                    | _         |
| U2AF1                                 | 3 (25%)                    | _         |
| ZRSR2                                 | 1 (8%)                     |           |



**Table 4: Most Common Adverse Events in the** 

NCT05024994 Trial (n=12)

| Adverse Event   | Frequency (%) | Reference |
|-----------------|---------------|-----------|
| Non-Hematologic |               |           |
| Diarrhea        | 6 (50.0%)     |           |
| Cough           | 4 (33.3%)     | _         |
| Hematologic     |               | _         |
| Anemia          | 2 (16.7%)     |           |
| Neutropenia     | 2 (16.7%)     | _         |

### **Future Directions**

While E7820 monotherapy showed limited clinical efficacy in heavily pretreated patients with myeloid malignancies, the confirmation of on-target RBM39 degradation in patients provides a strong rationale for further investigation.[1] Preclinical data suggest synergy between E7820 and other agents, such as the BCL-2 inhibitor venetoclax. A combination therapy arm has been added to the NCT05024994 trial to explore this synergy. Future research will likely focus on combination strategies and the development of next-generation RBM39 degraders with improved therapeutic windows.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]



- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. d-nb.info [d-nb.info]
- 6. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [E7820: A Novel Molecular Glue Degrader Targeting RBM39 for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593395#e7820-as-a-novel-molecular-glue-degrader]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com